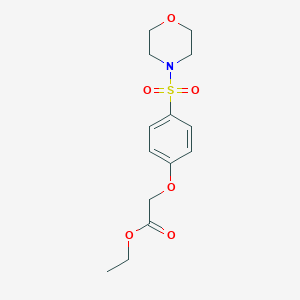
Ethyl 2-(4-morpholin-4-ylsulfonylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-morpholin-4-ylsulfonylphenoxy)acetate is an organic compound that belongs to the class of phenoxy esters This compound is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further connected to a phenoxy group The ethyl ester moiety is linked to the phenoxy group through an acetate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-morpholin-4-ylsulfonylphenoxy)acetate typically involves the following steps:
Formation of Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction yields 4-(morpholinosulfonyl)phenol.
Esterification: The phenol intermediate is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-morpholin-4-ylsulfonylphenoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic ring.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted derivatives of this compound can be obtained.
Hydrolysis Products: The major products of hydrolysis are 2-(4-(morpholinosulfonyl)phenoxy)acetic acid and ethanol.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound and its derivatives have shown promise as potential therapeutic agents due to their ability to interact with biological targets.
Material Science: The unique structural features of this compound make it suitable for use in the development of advanced materials with specific properties.
Biological Studies: Researchers have investigated the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-morpholin-4-ylsulfonylphenoxy)acetate involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological macromolecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Ethyl 2-(4-morpholin-4-ylsulfonylphenoxy)acetate can be compared with other phenoxy esters and sulfonyl-containing compounds:
Phenoxyacetic Acid Derivatives: These compounds share a similar phenoxyacetic acid backbone but differ in their substituents, which can influence their biological activity and chemical properties.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups, such as sulfonamides, exhibit similar hydrogen-bonding capabilities but may differ in their overall structure and function.
List of Similar Compounds
- Phenoxyacetic acid
- 4-(Morpholinosulfonyl)phenol
- Ethyl bromoacetate
- Sulfonamides
Propiedades
Número CAS |
664314-12-9 |
|---|---|
Fórmula molecular |
C14H19NO6S |
Peso molecular |
329.37g/mol |
Nombre IUPAC |
ethyl 2-(4-morpholin-4-ylsulfonylphenoxy)acetate |
InChI |
InChI=1S/C14H19NO6S/c1-2-20-14(16)11-21-12-3-5-13(6-4-12)22(17,18)15-7-9-19-10-8-15/h3-6H,2,7-11H2,1H3 |
Clave InChI |
RJAHGUZSHVMBJO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
SMILES canónico |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















